molecular formula C9H6IN B3055760 3-Iodoisoquinoline CAS No. 66728-97-0

3-Iodoisoquinoline

Cat. No.: B3055760
CAS No.: 66728-97-0
M. Wt: 255.05 g/mol
InChI Key: RVJDOKBHULEVIV-UHFFFAOYSA-N
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Description

3-Iodoisoquinoline is a heterocyclic aromatic organic compound that belongs to the isoquinoline family Isoquinolines are characterized by a benzene ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Iodoisoquinoline can be synthesized through various methods. One common approach involves the iodination of isoquinoline. This can be achieved by treating isoquinoline with iodine and a suitable oxidizing agent, such as nitric acid or hydrogen peroxide, under controlled conditions. Another method involves the palladium-catalyzed coupling of isoquinoline with iodobenzene derivatives.

Industrial Production Methods: In industrial settings, the synthesis of this compound often employs scalable and cost-effective methods. The use of continuous flow reactors and microwave-assisted synthesis are gaining popularity due to their efficiency and reduced reaction times. These methods allow for the precise control of reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Iodoisoquinoline undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.

    Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form carbon-carbon bonds.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used to replace the iodine atom.

    Coupling Reactions: Palladium catalysts, such as palladium acetate, along with ligands like triphenylphosphine, are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed:

    Substitution Products: Depending on the nucleophile, products like 3-azidoisoquinoline or 3-cyanoisoquinoline can be formed.

    Coupling Products: Various biaryl compounds or alkenyl derivatives can be synthesized through coupling reactions.

Scientific Research Applications

3-Iodoisoquinoline has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and natural product analogs.

    Biology: The compound is used in the development of bioactive molecules and probes for studying biological pathways.

    Medicine: It is a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: this compound is utilized in the production of dyes, agrochemicals, and materials science research.

Mechanism of Action

The mechanism of action of 3-Iodoisoquinoline depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of certain enzymes or receptors. The iodine atom can enhance the compound’s binding affinity to its molecular targets, thereby influencing biological pathways. Detailed studies on its interaction with proteins and nucleic acids are ongoing to elucidate its precise mechanism of action.

Comparison with Similar Compounds

    Isoquinoline: The parent compound without the iodine substitution.

    3-Bromoisoquinoline: Similar structure with a bromine atom instead of iodine.

    3-Chloroisoquinoline: Contains a chlorine atom at the third position.

Uniqueness: 3-Iodoisoquinoline is unique due to the presence of the iodine atom, which imparts distinct reactivity and physicochemical properties. The larger atomic radius and higher electronegativity of iodine compared to bromine or chlorine make this compound more suitable for specific synthetic applications, such as cross-coupling reactions and the formation of carbon-iodine bonds.

Biological Activity

3-Iodoisoquinoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its anticancer, antimicrobial, and other pharmacological properties, supported by data tables and relevant research findings.

This compound is an isoquinoline derivative characterized by the presence of an iodine atom at the 3-position of the isoquinoline ring. This modification can influence its biological activity and interaction with various biological targets.

Anticancer Activity

Recent studies have highlighted the potential of this compound derivatives in cancer treatment. For instance, a series of novel isoquinoline derivatives were synthesized and evaluated for their cytotoxic effects against several cancer cell lines, including colorectal carcinoma and non-small cell lung cancer. The results indicated that compounds derived from this compound exhibited significant antiproliferative activity.

Table 1: Cytotoxic Activity of this compound Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundA549 (Lung)15.2Induction of apoptosis
HCT-116 (Colon)12.4Cell cycle arrest at G2/M phase
MCF-7 (Breast)18.5Upregulation of pro-apoptotic genes

The compound demonstrated a significant increase in early and late apoptotic cells when tested on A549 cells, indicating its potential as an anticancer agent through apoptosis induction .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity. Studies reported that derivatives of isoquinoline exhibited bactericidal effects against various bacterial strains, including Escherichia coli and Staphylococcus aureus.

Table 2: Antimicrobial Efficacy of Isoquinoline Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli32 µg/mL
S. aureus16 µg/mL
K. pneumoniae8 µg/mL

These findings suggest that the compound could be developed further for use in treating bacterial infections .

The biological activity of this compound is attributed to its ability to interact with various molecular targets within cells. For example, it has been shown to inhibit key signaling pathways involved in cell proliferation and survival, such as the EGFR pathway. Studies indicate that certain derivatives exhibit IC50 values lower than conventional chemotherapeutics like lapatinib, suggesting enhanced potency .

Case Studies

  • Case Study on Lung Cancer : A study investigated the effects of a specific this compound derivative on A549 lung cancer cells. The results showed a significant increase in apoptotic markers and a decrease in anti-apoptotic proteins after treatment, highlighting its potential as a therapeutic agent in lung cancer .
  • Case Study on Bacterial Resistance : Another study focused on the antimicrobial properties of this compound against resistant strains of bacteria. The compound was effective in reducing bacterial load in vitro, suggesting its potential application in overcoming antibiotic resistance .

Properties

IUPAC Name

3-iodoisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6IN/c10-9-5-7-3-1-2-4-8(7)6-11-9/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVJDOKBHULEVIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=NC(=CC2=C1)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6IN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20348835
Record name 3-iodoisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20348835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66728-97-0
Record name 3-iodoisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20348835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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